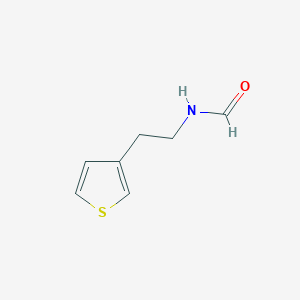![molecular formula C7H9N3OS B8681202 [6-(hydroxymethyl)pyridin-2-yl]thiourea](/img/structure/B8681202.png)
[6-(hydroxymethyl)pyridin-2-yl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(hydroxymethyl)pyridin-2-yl]thiourea is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 6-position and a thiourea group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(hydroxymethyl)pyridin-2-yl]thiourea typically involves the reaction of 6-hydroxymethylpyridine with thiourea under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. These methods aim to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.
化学反应分析
Types of Reactions
[6-(hydroxymethyl)pyridin-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The thiourea group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 6-Carboxypyridin-2-yl-thiourea.
Reduction: 6-Hydroxymethyl-pyridin-2-yl-thiol.
Substitution: Various substituted pyridin-2-yl-thiourea derivatives.
科学研究应用
Chemistry
In chemistry, [6-(hydroxymethyl)pyridin-2-yl]thiourea is used as a ligand in the synthesis of metal complexes. These complexes can serve as catalysts in various organic reactions, including hydrogenation and polymerization.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of [6-(hydroxymethyl)pyridin-2-yl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and thiourea groups can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Similar structure but lacks the thiourea group.
6-Hydroxymethylpyridine-3-boronic acid: Contains a boronic acid group instead of thiourea.
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol: Contains a propanol group instead of thiourea.
Uniqueness
[6-(hydroxymethyl)pyridin-2-yl]thiourea is unique due to the presence of both hydroxymethyl and thiourea groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H9N3OS |
|---|---|
分子量 |
183.23 g/mol |
IUPAC 名称 |
[6-(hydroxymethyl)pyridin-2-yl]thiourea |
InChI |
InChI=1S/C7H9N3OS/c8-7(12)10-6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H3,8,9,10,12) |
InChI 键 |
WBVSCEWIFWCMKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)NC(=S)N)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole](/img/structure/B8681135.png)





![N-[(4-Cyanophenyl)methyl]nonanamide](/img/structure/B8681185.png)
![2-p-Tolylbenzo[d]oxazol-4-amine](/img/structure/B8681195.png)
![5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B8681206.png)
![Carbamic acid, [5-[(ethylsulfonyl)amino]-2-fluorophenyl]-, ethyl ester](/img/structure/B8681212.png)
acetate](/img/structure/B8681217.png)


